7-(4-fluorophenyl)-2-methyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Description
This compound belongs to the chromeno-triazolo-pyrimidine class, characterized by a fused heterocyclic core (chromene, triazole, and pyrimidine rings) with substituents that modulate its physicochemical and biological properties. The methyl group at position 2 likely contributes to steric stabilization.
Propriétés
IUPAC Name |
11-(4-fluorophenyl)-4-methyl-9-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4OS/c1-13-4-9-17-16(11-13)20-19(22(29-17)18-3-2-10-30-18)21(14-5-7-15(24)8-6-14)28-23(27-20)25-12-26-28/h2-12,21-22H,1H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVQSYZTBOVYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C3=C2NC4=NC=NN4C3C5=CC=C(C=C5)F)C6=CC=CS6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 7-(4-fluorophenyl)-2-methyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine (CAS Number: 868147-28-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for creating complex molecular architectures. MCRs allow for the rapid assembly of various components into a single product with multiple biological functionalities. The specific synthetic pathways can vary but generally include the reaction of appropriate starting materials under controlled conditions to yield the desired chromeno-triazolo-pyrimidine structure.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of chromeno-triazolo-pyrimidines demonstrate promising anti-proliferative effects against human cancer cell lines such as cervical and bladder cancer. The most active compounds in related studies showed IC50 values ranging from 2.87 to 3.06 µM, indicating their potential as anticancer agents .
Anti-inflammatory Activity
In addition to anticancer properties, these compounds have been evaluated for anti-inflammatory activity. A related study highlighted that certain derivatives exhibited a notable anti-inflammatory ratio compared to standard drugs like dexamethasone . This suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of specific signaling pathways or enzymes associated with tumor growth and inflammation. For example, some studies suggest that similar compounds act as inhibitors of key enzymes involved in cancer progression or inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl and thiophenyl rings can significantly influence potency and selectivity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases lipophilicity and may enhance interaction with biological targets |
| Methyl | Modulates steric hindrance affecting binding affinity |
| Thiophenyl | Contributes to electron delocalization enhancing stability |
Research has indicated that modifications in these areas can lead to improved efficacy against cancer cells while potentially reducing side effects .
Case Studies
- Cytotoxicity Testing : In vitro studies conducted on several derivatives of chromeno-triazolo-pyrimidines demonstrated varying levels of cytotoxicity against human cancer cell lines. The most effective compounds were subjected to further testing to establish their potential as lead candidates for drug development .
- Anti-inflammatory Screening : Compounds were screened for their ability to reduce inflammation in cellular models. Results indicated that certain derivatives could significantly inhibit inflammatory markers, suggesting their utility in treating inflammatory diseases .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Substituent Position and Electronic Effects: Fluorine substitution on the phenyl ring (e.g., 2-F vs. 4-F in vs. target) significantly alters electronic density. Ortho-fluorine (2-F) in ’s compound may enhance tubulin binding affinity compared to the target’s para-fluorine (4-F), as seen in SAR studies . Thiophen-2-yl (target) vs.
Halogen vs. Alkyl/Methoxy Groups :
- Chlorine () and bromine () introduce higher molecular weight and steric hindrance, which may improve target binding but reduce solubility. The target’s methyl group offers a balance between stability and bioavailability .
- Methoxy groups () enhance solubility but may reduce receptor affinity due to electron donation, contrasting with the electron-withdrawing fluorine in the target .
Biological Activity Trends: Compounds with trifluoroethylamino or fluorinated chains () show potent tubulin polymerization inhibition, suggesting that the target’s thiophene might mimic these electronic profiles to a lesser extent . Thioether-containing derivatives () exhibit unique mechanisms, such as non-competitive vinca alkaloid displacement, which the target’s thiophene could partially replicate .
Research Findings and Limitations
- Gaps in Data: No explicit biological data (e.g., IC50, toxicity) for the target compound are available in the evidence.
Q & A
Q. Advanced
- DoE (Design of Experiments): Systematic variation of parameters (temperature, solvent ratio, catalyst loading) identifies optimal conditions. For example, a 1:1.2 molar ratio of chromene to triazole precursor in DMF at 100°C increases yield by 25% .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes by-products. Recrystallization in ethanol further enhances purity (>98%) .
- Catalyst Recycling: Reusable catalysts (e.g., TMDP in molten-state reactions) reduce costs and waste .
How can conflicting biological activity data be analyzed for this compound?
Advanced
Contradictions in activity (e.g., varying IC₅₀ values in kinase assays) may arise from:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase inhibition assays) .
- Structural Analog Comparison: Compare fluorophenyl vs. chlorophenyl derivatives; fluorinated analogs often show enhanced metabolic stability and target binding .
- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., thiophene substitution correlates with improved solubility and activity) .
What in vitro assays are suitable for evaluating its pharmacological potential?
Q. Basic
- Kinase Inhibition: Use ADP-Glo™ assays to measure inhibition of Aurora kinases, a common target for triazolopyrimidines .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .
- Solubility: Shake-flask method in PBS (pH 7.4) determines aqueous solubility, critical for bioavailability .
How do computational methods elucidate its mechanism of action?
Q. Advanced
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., docking into ATP-binding pockets of kinases). Fluorophenyl groups show strong hydrophobic interactions, while the thiophene ring participates in π-π stacking .
- MD Simulations: GROMACS simulations (50 ns) assess binding stability; RMSD < 2 Å indicates stable ligand-protein complexes .
- QSAR Models: Predict activity based on substituent electronegativity and steric parameters (e.g., Hammett σ constants for fluorophenyl groups) .
How are purification challenges addressed when isolating this compound?
Q. Advanced
- HPLC Method Development: Use C18 columns with acetonitrile/water gradients (60:40 to 90:10) to separate diastereomers or regioisomers .
- Crystallization Optimization: Additives like polyethylene glycol (PEG-4000) improve crystal formation for X-ray analysis .
- TLC Monitoring: Pre-coated silica plates (hexane:ethyl acetate 3:1) track reaction progress and identify impurities early .
What protocols ensure compound stability during storage?
Q. Basic
- Storage Conditions: Store at -20°C in amber vials under argon to prevent photodegradation and oxidation .
- Stability Testing: Monitor degradation via HPLC every 3 months; <5% degradation over 12 months indicates acceptable stability .
- Lyophilization: For long-term storage, lyophilize in 5% trehalose to preserve structural integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
